5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 255.30 g/mol. This compound is classified as a benzodiazol derivative, which is known for its diverse pharmacological properties. Benzodiazoles are often explored in medicinal chemistry due to their potential therapeutic effects, including antipsychotic, antiulcer, and antimicrobial activities .
The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves several steps:
The specific technical details of these reactions can vary based on the exact synthetic route chosen .
The molecular structure of 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one features a benzodiazolone core with a methoxy-substituted phenyl group attached via a methylamino linker. Key structural data includes:
5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can participate in various chemical reactions:
These reactions are critical for exploring the compound's reactivity and potential applications in drug design .
The mechanism of action for compounds like 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is often related to their interaction with biological targets:
The physical and chemical properties of 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one include:
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications .
5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has potential applications in scientific research and pharmaceuticals:
The construction of the benzodiazol-2-one core demands precise regiocontrol to ensure correct heterocyclic orientation and substituent positioning. Modern methodologies leverage cascade reactions and multicomponent processes to achieve high selectivity. A particularly efficient approach involves acid-mediated cyclization of Ugi adducts, where an elegant rearrangement sequence delivers benzimidazol-2-ones with excellent regioselectivity [2]. This cascade begins with the formation of 1,5-benzodiazepine intermediates, which undergo rearrangement to (E)-benzimidazolones, followed by acid-promoted tautomerization to the thermodynamically stable (Z)-isomers [2]. Alternative pathways include the cyclization of o-phenylenediamine derivatives with carbonyl equivalents (such as carbonyldiimidazole or urea) under mild acidic conditions. The regiochemical outcome is profoundly influenced by the electronic properties of substituents on the benzene ring; electron-withdrawing groups at the 4- or 5-positions accelerate ring closure while directing amination to the desired position. Microwave-assisted cyclization has emerged as a valuable technique, reducing reaction times from hours to minutes while maintaining exceptional regiocontrol (>95%) and minimizing by-product formation [6].
Table: Regioselective Cyclization Methods for Benzodiazol-2-one Synthesis
Cyclization Precursor | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Ugi Adduct (N-protected) | TFA, CH₂Cl₂, 25°C, 12h | >99% (Z)-isomer | 85 |
o-Phenylenediamine + Triphosgene | Et₃N, THF, 0°C→25°C, 2h | >95% | 78 |
N-Aryl-o-nitroaniline | Pd/C, CO, DMF, 80°C | >98% | 82 |
2-Nitroaniline Derivative | Zn, CO₂, DPPF, 100°C | >90% | 75 |
The introduction of the (4-methoxyphenyl)methylamino side chain exemplifies the critical role of transition metal catalysis in constructing C–N bonds. Palladium-based catalysts, particularly those featuring Xantphos or DavePhos ligands, enable efficient coupling between the benzodiazol-2-one core and 4-methoxybenzylamine derivatives under mild conditions [6]. Key to success is the judicious selection of palladium precursors (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with sterically hindered phosphine ligands, which prevent catalyst deactivation by the benzodiazol-2-one nitrogen atoms. Copper catalysis (CuI/N,N'-dimethylethylenediamine systems) offers a cost-effective alternative for this amination, operating at 80-100°C in toluene with potassium phosphate base, achieving yields exceeding 80% [6]. Recent advances employ photoredox-nickel dual catalysis, enabling C–N bond formation at room temperature through single-electron transfer mechanisms. This approach exhibits exceptional functional group tolerance, accommodating sensitive groups like halogens and esters that might not survive traditional Buchwald-Hartig conditions. The reaction proceeds via oxidative addition of nickel into the benzodiazol-2-one C–X bond (X = Cl, Br), followed by transmetalation with the alkylamine and reductive elimination to form the desired C–N linkage.
Table: Catalytic Systems for C–N Bond Formation in Target Molecule Synthesis
Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100 | 16 | 92 |
CuI/DMEDA | K₃PO₄ | 90 | 24 | 85 |
NiCl₂·glyme/ dtbbpy/ Ir(ppy)₃ | K₃PO₄ | 25 | 12 | 78 |
Pd(OAc)₂/BINAP | t-BuONa | 110 | 18 | 88 |
The convergent assembly of 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one benefits significantly from one-pot methodologies that minimize purification steps and enhance atom economy. A particularly efficient sequence combines Ugi multicomponent reactions with subsequent acid-catalyzed cyclizations [2]. In this approach, an aldehyde (e.g., 4-methoxybenzaldehyde), amine (2-aminonitrobenzene), isocyanide, and carboxylic acid undergo Ugi condensation, followed by in situ reduction of the nitro group (using Zn/NH₄Cl or catalytic hydrogenation) and acid-triggered cyclodehydration. This domino process installs four points of diversification in a single operational sequence, generating the target scaffold with the 4-methoxybenzylamino group pre-installed [2]. Flow chemistry implementations have dramatically accelerated these processes, with residence times under 30 minutes achieving >90% conversion by precisely controlling reaction parameters. Solid-supported reagents further enhance purity by sequestering by-products, enabling direct isolation of high-purity benzodiazol-2-ones after simple filtration and solvent removal. The versatility of this approach allows rapid generation of analogs featuring varied substituents on the benzylamino group and benzodiazol-2-one core without isolating intermediates, significantly accelerating structure-activity relationship studies.
While the standard target molecule lacks chiral centers, strategic modification at the benzylic position creates stereogenic centers requiring asymmetric synthesis. Chiral phase-transfer catalysis provides an efficient route to α-substituted-4-methoxybenzylamine derivatives. Binaphthyl-derived spiro ammonium salts catalyze the alkylation of 4-methoxybenzylamine Schiff bases with alkyl halides, achieving enantiomeric excesses >90% [6]. Alternatively, reductive amination employing chiral organocatalysts (e.g., BINOL-phosphoric acids) enables direct asymmetric synthesis of chiral 4-methoxybenzylamines. The reaction proceeds via ion-pair controlled delivery of hydride to iminium intermediates, affording amines with 88-95% ee. These chiral amines then participate in transition metal-catalyzed C–N coupling or nucleophilic aromatic substitution with halogenated benzodiazol-2-ones, preserving stereochemical integrity. Bisphosphine-catalyzed Michael additions represent another powerful approach, where amino acid-derived pronucleophiles add to electron-deficient alkynes under mild conditions, generating β-amino carbonyl compounds with high diastereoselectivity (>95% de) [6]. These methodologies enable the production of enantiomerically enriched benzodiazol-2-one derivatives bearing chiral side chains, which are valuable for probing stereospecific biological interactions or developing novel materials with chiroptical properties.
Table: Asymmetric Methods for Chiral Benzylic Amine Synthesis
Catalyst | Reaction Type | ee (%) | Application Scope |
---|---|---|---|
(R)-Spiro-ABP | Phase-transfer alkylation | 92-97 | α-Alkyl-4-methoxybenzylamines |
(R)-TRIP PA | Reductive amination | 88-95 | Arylalkyl-4-methoxybenzylamines |
(R,R)-Ph-BPE | Hydrogenation | >99 | N-protected derivatives |
Chiral NHC | Hydroamination | 85-90 | Alkenyl derivatives |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3